3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole
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Overview
Description
3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole is a chemical compound that belongs to the benzisoxazole family This compound is characterized by the presence of a benzene ring fused with an isoxazole ring, along with a 3-chloropropyl group and a fluorine atom at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole typically involves the following steps:
Formation of the Benzisoxazole Ring: The benzisoxazole ring can be synthesized through the cyclization of o-nitrophenylacetonitrile with hydroxylamine.
Introduction of the 3-Chloropropyl Group: The 3-chloropropyl group can be introduced via a nucleophilic substitution reaction using 3-chloropropylamine.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-chloropropyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzisoxazole derivatives.
Scientific Research Applications
3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisoxazole, 3-(3-chloropropyl)-: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1,2-Benzisoxazole, 3-(3-chloropropyl)-5-fluoro-: Similar structure but with the fluorine atom at a different position, leading to different chemical properties.
1,2-Benzisoxazole, 3-(3-chloropropyl)-4-fluoro-: Another isomer with the fluorine atom at the 4-position.
Uniqueness
3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole is unique due to the specific positioning of the fluorine atom, which can influence its chemical reactivity and potential applications. The presence of the 3-chloropropyl group also adds to its distinctiveness, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C10H9ClFNO |
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Molecular Weight |
213.63 g/mol |
IUPAC Name |
3-(3-chloropropyl)-6-fluoro-1,2-benzoxazole |
InChI |
InChI=1S/C10H9ClFNO/c11-5-1-2-9-8-4-3-7(12)6-10(8)14-13-9/h3-4,6H,1-2,5H2 |
InChI Key |
XONBKLFCLPGIPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)ON=C2CCCCl |
Origin of Product |
United States |
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